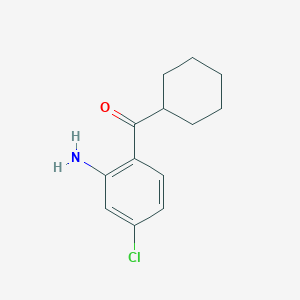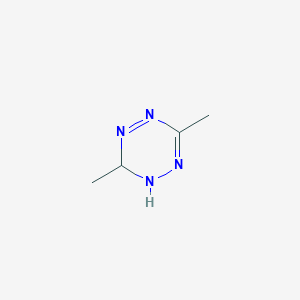
2,2-Bis(4-(2,3-dicarboxyphenoxy)phenyl)propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[1,2-benzenedicarboxylic acid] is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of two phenyleneoxy groups linked by a methylethylidene bridge, and two benzenedicarboxylic acid groups. This compound is utilized in various scientific and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[1,2-benzenedicarboxylic acid] typically involves the reaction of isophthalic acid derivatives with bisphenol A derivatives under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the ester linkage between the phenyleneoxy and benzenedicarboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under high temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
3,3’-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[1,2-benzenedicarboxylic acid] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The phenyleneoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, aldehydes, and substituted phenyleneoxy derivatives .
科学研究应用
3,3’-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[1,2-benzenedicarboxylic acid] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Investigated for its potential as a biochemical probe and in drug delivery systems.
Medicine: Explored for its therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance plastics, coatings, and adhesives.
作用机制
The mechanism of action of 3,3’-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[1,2-benzenedicarboxylic acid] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .
相似化合物的比较
Similar Compounds
Bisphenol A: Similar in structure but lacks the benzenedicarboxylic acid groups.
Isophthalic Acid Derivatives: Share the benzenedicarboxylic acid moiety but differ in the linking groups.
Polyetherimides: Contain similar phenyleneoxy linkages but have different backbone structures.
Uniqueness
3,3’-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[1,2-benzenedicarboxylic acid] is unique due to its combination of phenyleneoxy and benzenedicarboxylic acid groups, providing distinct chemical and physical properties that are advantageous in various applications .
属性
CAS 编号 |
53464-95-2 |
|---|---|
分子式 |
C31H24O10 |
分子量 |
556.5 g/mol |
IUPAC 名称 |
3-[4-[2-[4-(2,3-dicarboxyphenoxy)phenyl]propan-2-yl]phenoxy]phthalic acid |
InChI |
InChI=1S/C31H24O10/c1-31(2,17-9-13-19(14-10-17)40-23-7-3-5-21(27(32)33)25(23)29(36)37)18-11-15-20(16-12-18)41-24-8-4-6-22(28(34)35)26(24)30(38)39/h3-16H,1-2H3,(H,32,33)(H,34,35)(H,36,37)(H,38,39) |
InChI 键 |
XZWYIEAOALEANP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=CC(=C2C(=O)O)C(=O)O)C3=CC=C(C=C3)OC4=CC=CC(=C4C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13943535.png)
![[2-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B13943536.png)



![4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13943556.png)




